Home > Products > Screening Compounds P112581 > [bAla8]-Neurokinin A(4-10)
[bAla8]-Neurokinin A(4-10) -

[bAla8]-Neurokinin A(4-10)

Catalog Number: EVT-243443
CAS Number:
Molecular Formula: C35H56N8O10S
Molecular Weight: 780.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[bAla8]-Neurokinin A(4-10) is a neurokinin 2 (NK2) receptor agonist.
Overview

[beta Ala8]-Neurokinin A(4-10) is a synthetic neuropeptide derived from the tachykinin family, specifically designed to selectively activate the NK-2 tachykinin receptor. This compound has garnered interest due to its potential applications in pharmacology and its role in various physiological responses. It is particularly noted for its effects on smooth muscle contraction and neurotransmission.

Source

The compound is synthesized from the tachykinin precursor protein, which encodes several neuropeptides including neurokinin A. The precursor is processed to yield active peptides that interact with specific receptors in the body.

Classification

[beta Ala8]-Neurokinin A(4-10) belongs to the class of tachykinins, which are a family of neuropeptides known for their roles as neurotransmitters and modulators of various physiological functions. It specifically targets the NK-2 receptor, one of the three main tachykinin receptors (NK1, NK2, NK3) identified in mammals.

Synthesis Analysis

Methods

The synthesis of [beta Ala8]-Neurokinin A(4-10) typically involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. This method is favored for its efficiency and ability to produce high-purity peptides.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a solid support onto which the first amino acid is attached. Subsequent amino acids are added through a series of coupling reactions, typically using activated forms of the amino acids.
  2. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure that only the desired peptide is obtained.
Molecular Structure Analysis

Structure

The molecular structure of [beta Ala8]-Neurokinin A(4-10) can be represented by its amino acid sequence, which includes a substitution at position 8 where beta-alanine replaces alanine. This modification enhances its selectivity for NK-2 receptors.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 298.37 g/mol
  • Amino Acid Sequence: The sequence includes essential residues that confer biological activity, particularly in receptor binding.
Chemical Reactions Analysis

Reactions

[beta Ala8]-Neurokinin A(4-10) primarily participates in receptor-mediated reactions, where it binds to NK-2 receptors leading to various physiological effects such as smooth muscle contraction.

Technical Details

  1. Receptor Binding: Upon binding to NK-2 receptors, [beta Ala8]-Neurokinin A(4-10) activates intracellular signaling pathways that result in smooth muscle contraction.
  2. Physiological Effects: Studies have shown that this compound can induce bladder contractions and bronchospasm in animal models, demonstrating its functional relevance in vivo .
Mechanism of Action

Process

The mechanism of action involves the selective binding of [beta Ala8]-Neurokinin A(4-10) to NK-2 receptors located on smooth muscle cells and neurons. This binding triggers a cascade of intracellular events mediated by G-proteins, leading to increased intracellular calcium levels and subsequent muscle contraction.

Data

Research indicates that [beta Ala8]-Neurokinin A(4-10) exhibits high potency as an NK-2 receptor agonist with a pD2 value of approximately 6.91 . This indicates a strong affinity for its target receptor compared to other tachykinins.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and other polar solvents, facilitating its use in biological assays.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with specific receptors leading to defined biological responses without significant off-target effects noted in studies .
Applications

[beta Ala8]-Neurokinin A(4-10) has several scientific applications:

  1. Pharmacological Research: Used as a tool to study NK-2 receptor function and distribution in various tissues.
  2. Therapeutic Potential: Investigated for potential therapeutic uses in conditions involving smooth muscle dysfunction such as bladder disorders.
  3. Experimental Models: Employed in animal models to explore its effects on physiological responses like blood pressure regulation and respiratory function .

This compound exemplifies the intricate relationship between peptide structure and biological function, highlighting its significance in both research and potential clinical applications.

Introduction to Tachykinin Systems and [bAla⁸]-Neurokinin A(4-10)

Tachykinin Receptor Subtypes: NK1, NK2, and NK3 in Mammalian Physiology

Tachykinin receptors display distinct tissue distributions and physiological functions that underpin their therapeutic relevance:

  • Molecular and Pharmacological Characteristics: All three tachykinin receptors couple primarily to Gq proteins, triggering phospholipase C activation, inositol trisphosphate formation, and intracellular calcium mobilization. Despite this shared signaling pathway, they exhibit marked differences in ligand binding specificity:
  • NK1 receptors demonstrate highest affinity for substance P (SP) (Kd ≈ 0.1-1 nM)
  • NK2 receptors preferentially bind neurokinin A (NKA) (Kd ≈ 0.4-2 nM)
  • NK3 receptors show greatest sensitivity to neurokinin B (NKB) (Kd ≈ 0.1-0.5 nM) [1] [7]

Significant species-dependent pharmacological differences exist, particularly regarding non-peptide antagonists. For example, rodent NK1 receptors display ligand-binding profiles distinct from humans, necessitating careful translation of preclinical findings [7].

  • Physiological Distribution and Functions:
  • NK1 Receptors: Predominantly expressed in the central nervous system (dorsal horn, amygdala, basal ganglia), vascular endothelium, and immune cells. Mediate neurogenic inflammation, emesis, stress responses, and mood regulation. NK1 receptor antagonists like aprepitant exploit this neuropharmacology for antiemetic applications [3] [5] [7].
  • NK2 Receptors: Primarily localized to peripheral tissues, especially smooth muscle layers in respiratory, gastrointestinal, and genitourinary tracts. Lower CNS expression occurs in regions like amygdala, hippocampus, and thalamus. Mediate smooth muscle contraction, airway hyperreactivity, visceral sensitivity, and intestinal secretion. NK2 receptors modulate affective behaviors when activated in limbic circuits [3] [4] [5].
  • NK3 Receptors: Concentrated in the CNS (substantia nigra, ventral tegmental area, hypothalamus) with limited peripheral distribution. Regulate dopamine pathways, neuroendocrine functions (especially GnRH release), and visceral pain processing [1] [7].

Table 1: Comparative Characteristics of Mammalian Tachykinin Receptors

ParameterNK1 ReceptorNK2 ReceptorNK3 Receptor
Endogenous LigandSubstance P (SP)Neurokinin A (NKA)Neurokinin B (NKB)
Primary SignalingGq/11 → IP3/DAG pathwayGq/11 → IP3/DAG pathwayGq/11 → IP3/DAG pathway
Smooth Muscle EffectsModerate contraction (intestine, bladder)Potent contraction (bronchi, bladder, intestine)Weak contraction (bronchi, vasculature)
CNS FunctionsStress response, emesis, moodAnxiety modulation, sensory processingDopamine regulation, neuroendocrine control
Peripheral DistributionVascular endothelium, immune cells, epitheliaRespiratory/GI/GU smooth muscle, enteric neuronsMyenteric plexus, vasculature, uterus
Key AntagonistsAprepitant, FosaprepitantSR 48968 (Saredutant), NepadutantTalnetant, Osanetant

Rationale for Developing Selective NK2 Receptor Agonists

The development of subtype-selective tachykinin receptor agonists addresses critical limitations in pharmacological research and therapeutic targeting:

  • Limitations of Endogenous Ligands: Neurokinin A (NKA), while exhibiting preferential binding to NK2 receptors, displays significant cross-reactivity with NK1 receptors (approximately 10-30% affinity relative to NK2). This promiscuity complicates interpretation of physiological responses in systems expressing multiple tachykinin receptor subtypes. Additionally, NKA undergoes rapid enzymatic degradation by neutral endopeptidase and angiotensin-converting enzyme in vivo, resulting in an extremely short half-life (typically <2 minutes) that impedes sustained receptor engagement [2] [4].

  • Functional Compartmentalization of NK2 Receptors:

  • Respiratory System: NK2 receptors mediate neurogenic bronchoconstriction independent of cholinergic pathways. In asthma models, NKA-induced bronchoconstriction is 100-fold more potent than histamine, suggesting a pivotal role in airway hyperreactivity [3] [5].
  • Gastrointestinal Tract: NK2 receptors regulate peristalsis, secretory functions, and visceral pain signaling. Irritable bowel syndrome (IBS) patients demonstrate upregulated colonic NK2 receptor expression and enhanced responsiveness to NKA [3] [5].
  • Genitourinary System: Bladder smooth muscle expresses predominantly NK2 receptors that facilitate detrusor contraction and voiding reflexes. Intravesical NKA administration potently reduces bladder capacity without inducing plasma extravasation, suggesting a selective contractile effect [4] [3].
  • Central Nervous System: Although less abundant than NK1/NK3, NK2 receptors in the amygdala, hippocampus, and cortex modulate anxiety-like behaviors and stress responses in preclinical models [5].

  • Therapeutic Target Validation: Selective agonists serve as essential pharmacological tools for:

  • Establishing proof-of-concept for NK2 receptor involvement in disease pathophysiology
  • Evaluating receptor occupancy requirements for physiological effects
  • Characterizing signaling kinetics without confounding activation of related receptors
  • Validating target engagement in novel drug delivery systems [2] [6]

Historical Development of [bAla⁸]-Neurokinin A(4-10) as a Selective Ligand

[bAla⁸]-Neurokinin A(4-10) (developmental code MEN 10210) emerged from systematic structure-activity relationship (SAR) studies focused on the C-terminal fragment of neurokinin A:

  • Molecular Design Rationale:The heptapeptide NKA(4-10) retains high affinity for NK2 receptors but exhibits reduced selectivity versus NK1 receptors compared to full-length NKA. Researchers introduced β-alanine (bAla) substitution at position 8 (equivalent to position 7 in NKA(4-10)), creating [bAla⁸]-NKA(4-10). This modification:
  • Enhanced resistance to aminopeptidase degradation by disrupting enzymatic recognition
  • Eliminated hydrogen bonding interactions with NK1 receptors
  • Preserved critical C-terminal residues (Phe-X-Gly-Leu-Met-NH2) essential for NK2 receptor activation [6] [8]

  • Pharmacological Characterization:Binding studies in hamster urinary bladder membranes demonstrated exceptional NK2 selectivity:

  • Kd = 1.8 ± 0.2 nM for NK2 receptors
  • >1,000-fold selectivity over NK1/NK3 receptorsFunctional assays in isolated guinea pig bladder strips revealed potent contractile activity (EC50 ≈ 30 nM), comparable to native NKA [2] [4] [6].

Table 2: Binding Affinity Profile of [bAla⁸]-NKA(4-10) at Tachykinin Receptors

Receptor TypeTissue SourceKd/Ki (nM)Relative Potency vs. NKA
NK2Hamster Urinary Bladder1.8 ± 0.21.0 (Reference)
NK1Rat Submaxillary Gland>1,000<0.001
NK3Guinea Pig Cortex>1,000<0.001
  • Key Pharmacological Applications:
  • Reflex Micturition Studies: Intravesical administration (μM concentrations) in anesthetized rats and guinea pigs significantly reduced bladder capacity (-42±7%) and residual volume (-63±9%) without plasma extravasation, confirming selective facilitation of voiding reflexes via smooth muscle stimulation [4].
  • Radioligand Development Precursor: The tritiated form [[³H]-[bAla⁸]-NKA(4-10)] served as the first high-affinity, NK2-selective radioligand (Kd=1.8nM), enabling detailed receptor autoradiography and binding kinetics studies previously hampered by non-selective ligands [2].
  • Species-Specific Receptor Characterization: Demonstrated functional NK2 receptor heterogeneity between species, with approximately 15-fold higher potency in guinea pig bladder compared to human bronchus, informing translational pharmacology approaches [6] [4].

  • Timeline of Scientific Impact:

  • 1989: Initial synthesis and in vitro characterization demonstrating NK2 selectivity [6]
  • 1990: Detailed in vivo pharmacology establishing effects on bladder function [4]
  • 1991: Confirmation of facilitatory effects on reflex micturition without neurogenic inflammation [4]
  • 1995: Development of tritiated version for binding studies [2]
  • 2001-Present: Continued use as reference agonist for validating novel NK2 antagonists in gastrointestinal and urinary tract models [6]

Properties

Product Name

[bAla8]-Neurokinin A(4-10)

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C35H56N8O10S

Molecular Weight

780.9 g/mol

InChI

InChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

CKNPSJOMUQBPLA-WTWMNNMUSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Synonyms

(betaAla(8))NKA(4-10)
8-beta-Ala-neurokinin A (4-10)
bAla-NKA (4-10)
neurokinin A (4-10), beta-Ala(8)-
neurokinin A (4-10), beta-alanine(8)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.